molecular formula C13H18N2O2 B11801311 Methyl 2-methyl-6-(piperidin-1-yl)nicotinate

Methyl 2-methyl-6-(piperidin-1-yl)nicotinate

Cat. No.: B11801311
M. Wt: 234.29 g/mol
InChI Key: UHIXSCPKNJADHH-UHFFFAOYSA-N
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Description

Methyl 2-methyl-6-(piperidin-1-yl)nicotinate is a chemical compound that belongs to the class of nicotinates, which are esters of nicotinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-6-(piperidin-1-yl)nicotinate typically involves the esterification of 2-methyl-6-(piperidin-1-yl)nicotinic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-6-(piperidin-1-yl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the piperidine ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-methyl-6-(piperidin-1-yl)nicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-6-(piperidin-1-yl)nicotinate involves its interaction with specific molecular targets in the body. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A simpler ester of nicotinic acid without the piperidine ring.

    2-methyl-6-(piperidin-1-yl)nicotinic acid: The acid form of the compound.

    Piperidine derivatives: A broad class of compounds with similar structural features.

Uniqueness

Methyl 2-methyl-6-(piperidin-1-yl)nicotinate is unique due to the presence of both the nicotinate ester and the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

methyl 2-methyl-6-piperidin-1-ylpyridine-3-carboxylate

InChI

InChI=1S/C13H18N2O2/c1-10-11(13(16)17-2)6-7-12(14-10)15-8-4-3-5-9-15/h6-7H,3-5,8-9H2,1-2H3

InChI Key

UHIXSCPKNJADHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCCC2)C(=O)OC

Origin of Product

United States

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